N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide
Description
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide is a benzamide derivative featuring a 1,2,5-oxadiazole (furazan) core substituted with a 4-methylphenyl group at the 4-position and a 2-propoxybenzamide moiety at the 3-position. These compounds are typically synthesized via condensation reactions between substituted benzoyl chlorides and oxadiazole precursors under basic conditions (e.g., NaH in DMF), followed by purification via recrystallization or chromatography .
Key properties of structurally related compounds include:
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-12-24-16-7-5-4-6-15(16)19(23)20-18-17(21-25-22-18)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFXCTNFXWBIOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Coupling with 4-Methylphenyl Group: The oxadiazole intermediate is then coupled with a 4-methylphenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Attachment of the Propoxybenzamide Moiety:
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming a carboxylic acid derivative.
Reduction: Reduction of the oxadiazole ring can lead to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: The compound is utilized as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism by which N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide exerts its effects involves interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.
Pathways Involved: The compound can affect pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for anti-inflammatory and anticancer therapies.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogs.
Key Observations:
Substituent Position: The 2-propoxy group on the benzamide (target compound) contrasts with the 3-propoxy (CAS 873083-00-2) and 4-isopropoxy (D220-0845) positions in analogs. Positional isomerism may influence steric hindrance and binding affinity in biological targets .
Lipophilicity: Compounds with methyl or methoxy groups (e.g., D370-0322, logP 5.046) exhibit higher logP values compared to amino-substituted derivatives (e.g., Compound 59, MP 250°C), which may have improved solubility due to hydrogen bonding .
Synthetic Routes: Most analogs are synthesized via NaH-mediated coupling of benzoyl chlorides with oxadiazole precursors in DMF, followed by recrystallization (e.g., Compounds 45–48, ) . Amino-substituted derivatives (e.g., Compounds 59–63, ) require additional reduction steps using Sn(0)/HCl .
Patent and Commercial Landscape
- Availability : Screening compounds like D220-0845 () are commercially available in milligram quantities, indicating interest in oxadiazole-benzamide hybrids for drug discovery .
- Safety Data: Limited toxicity information is reported for these compounds, underscoring the need for further preclinical evaluation .
Biological Activity
Overview
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide is a chemical compound characterized by its unique structural features, including an oxadiazole ring and a benzamide moiety. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry.
- Molecular Formula : C15H17N3O3
- Molecular Weight : Approximately 275.30 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as proteins and nucleic acids. These interactions can modulate biological pathways, making the compound a candidate for drug design and development. The specific mechanism involves binding to enzymes or receptors, which can lead to alterations in their activity and subsequent biological effects.
Antimicrobial Properties
Research indicates that compounds with structural similarities to this compound exhibit antimicrobial properties. For instance:
- Study Findings : A study on similar oxadiazole derivatives showed significant antibacterial activity against various strains of bacteria, suggesting that this compound may also possess similar effects.
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer potential:
- Case Study : In vitro tests indicated that related oxadiazole compounds inhibited the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.
Agrochemical Applications
The compound is also being explored for its potential use in agriculture as a fungicide:
- Fungicidal Activity : Similar oxadiazole derivatives have demonstrated efficacy against phytopathogenic fungi, indicating that this compound could be effective in protecting crops from fungal diseases .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl)-2-propoxybenzamide | Fluorine substituent | Increased biological activity |
| N-(3-chlorophenyl)-1,2,5-oxadiazol-3-yl)-2-propoxybenzamide | Chlorine substituent | Different pharmacokinetics |
| N-(4-methylphenyl)-1,2,5-oxadiazol-3-yl)-4-(isopropoxy)benzamide | Isopropoxy group | Enhanced solubility |
This table illustrates how variations in substituents can influence the biological properties of oxadiazole derivatives.
Synthesis and Optimization
The synthesis of this compound typically involves several key steps:
- Formation of the Oxadiazole Ring : Cyclization of appropriate precursors.
- Substitution Reactions : Introduction of the propoxy group.
- Benzamide Formation : Reaction with benzoyl chloride derivatives.
These methods can be optimized for industrial production using continuous flow reactors and high-throughput screening techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
